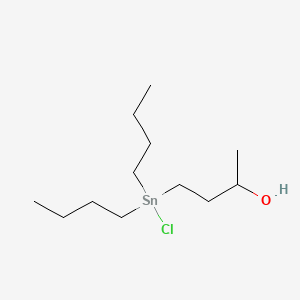
3-Hydroxybutyl dibutyltin chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutyl dibutyltin chloride is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organotin compounds are known for their versatility and are used in a wide range of industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyl dibutyltin chloride typically involves the reaction of dibutyltin dichloride with 3-hydroxybutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_2\text{SnCl}_2 + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_2\text{Sn(OCH}_2\text{CH}_2\text{CH}_2\text{OH})\text{Cl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxybutyl dibutyltin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into other organotin species.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organotin species.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxybutyl dibutyltin chloride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of coatings, plastics, and other materials due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxybutyl dibutyltin chloride involves its interaction with cellular components and enzymes. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s organotin moiety allows it to interact with various molecular targets, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dichloride: A precursor to 3-Hydroxybutyl dibutyltin chloride, used in similar applications.
Tributyltin chloride: Another organotin compound with different properties and applications.
Monobutyltin trichloride: Used in industrial applications but with different reactivity and properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other organotin compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both research and industry.
Propiedades
Número CAS |
53477-39-7 |
|---|---|
Fórmula molecular |
C12H27ClOSn |
Peso molecular |
341.50 g/mol |
Nombre IUPAC |
4-[dibutyl(chloro)stannyl]butan-2-ol |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-3-4(2)5;2*1-3-4-2;;/h4-5H,1,3H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
UDBASFPJVLLNSC-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCC(C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


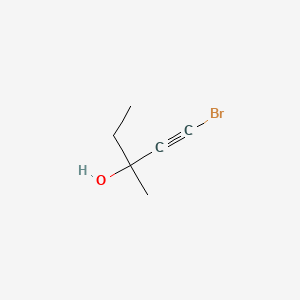
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
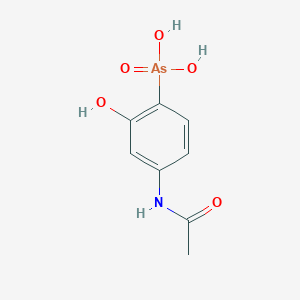

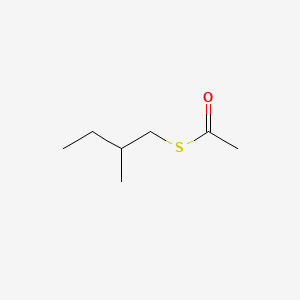

![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

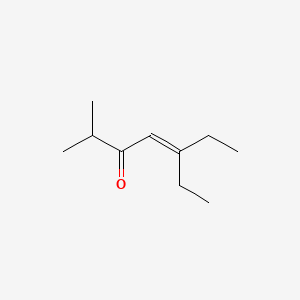
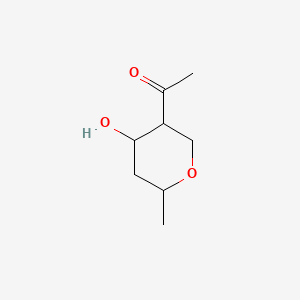
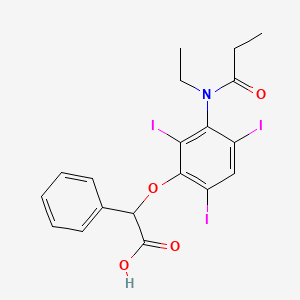

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)

